N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941979-99-3
VCID: VC6486624
InChI: InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26)
SMILES: C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Molecular Formula: C19H20N4O3
Molecular Weight: 352.394

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

CAS No.: 941979-99-3

Cat. No.: VC6486624

Molecular Formula: C19H20N4O3

Molecular Weight: 352.394

* For research use only. Not for human or veterinary use.

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide - 941979-99-3

Specification

CAS No. 941979-99-3
Molecular Formula C19H20N4O3
Molecular Weight 352.394
IUPAC Name N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Standard InChI InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26)
Standard InChI Key KNGUFYXCZFWPFC-UHFFFAOYSA-N
SMILES C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates three key moieties: a 2-oxopiperidine ring, a phenyl group, and a pyridin-3-ylmethyl substituent. The oxalamide backbone (N1,N2-substituted) serves as the central scaffold, with the N1 position occupied by a 3-(2-oxopiperidin-1-yl)phenyl group and the N2 position by a pyridin-3-ylmethyl group. The 2-oxopiperidine moiety introduces a lactam ring, which enhances rigidity and potential hydrogen-bonding interactions with biological targets.

Molecular and Spectroscopic Characteristics

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₃
Molecular Weight352.394 g/mol
IUPAC NameN'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
CAS Number941979-99-3
Topological Polar Surface Area98.7 Ų

The compound’s InChIKey (KNGUF...) and Standard InChI (InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26)) provide precise stereochemical and connectivity details. Spectroscopic validation includes:

  • ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), oxalamide NH signals (δ 8.5–10 ppm), and piperidinyl CH₂ groups (δ 2.5–3.5 ppm).

  • IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and amide N–H (3300 cm⁻¹).

Synthesis and Optimization

The synthesis involves a multi-step sequence to construct the oxalamide backbone while functionalizing the phenyl and pyridine groups. A representative route includes:

Key Synthetic Steps

  • Piperidinone Functionalization: 2-Piperidone is reacted with 3-iodophenylboronic acid under Suzuki-Miyaura conditions to introduce the phenyl group at the 3-position.

  • Oxalamide Formation: The resulting 3-(2-oxopiperidin-1-yl)aniline is coupled with pyridin-3-ylmethylamine using carbodiimide reagents (e.g., EDC/HOBt) in pyridine or dichloromethane.

  • Purification: Chromatographic techniques (e.g., silica gel) yield the final product with ≥95% purity, as confirmed by HPLC.

Critical parameters include maintaining an inert atmosphere (N₂ or Ar) to prevent oxidation and optimizing reaction temperatures (60–80°C) to minimize byproducts like N-acylurea.

Future Research Directions

  • Target Identification: High-throughput screening against receptor and enzyme libraries could elucidate primary targets.

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to the phenyl ring may enhance metabolic stability.

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models is essential to assess therapeutic potential .

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